2-(3-bromophenyl)-2,2-difluoroacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOGAKTOAKYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of 2-(3-bromophenyl)-2,2-difluoroacetonitrile
An In-depth Technical Guide to 2-(3-bromophenyl)-2,2-difluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of a difluoromethyl group adjacent to a nitrile offers a unique combination of electronic properties and metabolic stability, making it a valuable building block for drug discovery programs. This guide details the molecule's core physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, and discusses its potential applications as a versatile chemical intermediate. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Strategic Value of α,α-Difluorinated Moieties
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethyl group (CF2) in particular is often employed as a bioisostere for carbonyls, hydroxyls, or thiols, conferring enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can modulate binding affinity and cell permeability. When positioned alpha to a nitrile group, the electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent nitrile and benzylic position.
This compound emerges as a particularly strategic building block. It combines three key functional handles:
-
The Aryl Bromide: Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments.
-
The α,α-Difluoro Core: Provides the aforementioned benefits of metabolic stability and lipophilicity modulation.
-
The Nitrile Group: Can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions to form heterocycles, offering a gateway to a wide array of chemical transformations.
This guide serves to consolidate the known properties of this compound and provide expert-driven insights into its synthesis and application.
Molecular Structure and Physicochemical Properties
Structure Elucidation
The structure of this compound is defined by a central acetonitrile scaffold. The carbon atom alpha to the nitrile (C2) is substituted with a 3-bromophenyl group and two fluorine atoms. The "3-bromo" designation indicates that the bromine atom is positioned meta on the phenyl ring relative to the acetonitrile substituent.
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1334149-24-4 | [1] |
| Molecular Formula | C₈H₄BrF₂N | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | - |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact isomer is sparse, a robust and logical pathway can be designed based on established fluorination methodologies, starting from the readily available precursor, 2-(3-bromophenyl)acetonitrile.
Retrosynthetic Analysis & Strategy
The key transformation is the introduction of the two fluorine atoms alpha to the nitrile group. Direct electrophilic fluorination of the corresponding carbanion is a viable and modern approach. The starting material, 2-(3-bromophenyl)acetonitrile, is commercially available.
-
Causality of Approach: The protons on the carbon alpha to the nitrile group in 2-(3-bromophenyl)acetonitrile are acidic (pKa in acetonitrile ~29) due to the inductive effect and resonance stabilization of the resulting carbanion by the nitrile. This allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then be attacked by an electrophilic fluorine source. Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical to ensure complete deprotonation without competing side reactions. N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorinating agent due to its high reactivity, solid nature (easy to handle), and well-documented success in similar transformations.
Proposed Experimental Protocol
Reaction: α,α-Difluorination of 2-(3-bromophenyl)acetonitrile
-
Step 1: Reactor Preparation and Reagent Loading
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-(3-bromophenyl)acetonitrile (1.0 eq, e.g., 1.96 g, 10 mmol).
-
Add anhydrous tetrahydrofuran (THF, 50 mL). The choice of THF is based on its ability to dissolve the substrate and its stability at low temperatures.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reaction, prevent side reactions, and ensure the stability of the intermediate carbanion.
-
-
Step 2: Deprotonation
-
Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 2.2 eq, 22 mL, 22 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A slight excess of base ensures complete deprotonation for both fluorination steps.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
-
Step 3: Electrophilic Fluorination
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 2.2 eq, 6.94 g, 22 mmol) in 30 mL of anhydrous THF.
-
Add the NFSI solution dropwise to the carbanion solution at -78 °C over 30 minutes. The reaction is highly exothermic; slow addition is critical to maintain temperature control.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Step 4: Work-up and Purification (Self-Validation)
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. The purity should be validated by GC-MS and ¹H/¹⁹F NMR spectroscopy.
-
Synthetic Workflow Visualization
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Medicinal Chemistry: The 3-bromo-phenyl moiety can be elaborated using a vast array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a common strategy in lead optimization. For instance, Suzuki coupling can introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can install various amine functionalities.
-
Precursor to Bioactive Compounds: The nitrile group is a synthetic linchpin. It can be readily converted to other functional groups:
-
Hydrolysis: Treatment with strong acid or base will yield 2-(3-bromophenyl)-2,2-difluoroacetic acid, a potentially bioactive molecule in its own right[2].
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can produce the corresponding primary amine, 2-(3-bromophenyl)-2,2-difluoroethanamine, a valuable pharmacophore.
-
Cycloadditions: The nitrile can react with azides to form tetrazoles, which are important heterocyclic motifs in many pharmaceutical agents.
-
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. However, based on analogous structures like 2-(3-bromophenyl)acetonitrile and general properties of organic nitriles, stringent safety precautions are warranted.[3][4]
-
Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or decomposition.[5] They are often classified as harmful by inhalation, in contact with skin, and if swallowed.[3]
-
Irritation: The compound is expected to be an irritant to the eyes, respiratory system, and skin.[3]
-
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Conclusion
This compound is a high-value synthetic intermediate with significant potential for application in drug discovery and materials science. Its molecular architecture, featuring three distinct and synthetically versatile functional groups, allows for rapid diversification and the construction of complex molecular targets. The proposed synthetic protocol, leveraging modern fluorination chemistry, provides a reliable and scalable route to access this compound. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
-
2-(3-BROMOPHENYL)ACETONITRILE | CAS 31938-07-5. Matrix Fine Chemicals. [Link]
-
(3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. PubChem. [Link]
-
(3-bromophenyl)acetonitrile - Physico-chemical Properties. ChemBK. [Link]
-
Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]
Sources
Strategic Synthesis of 2-(3-bromophenyl)-2,2-difluoroacetonitrile: A Technical Review
Executive Summary & Strategic Value
The molecule 2-(3-bromophenyl)-2,2-difluoroacetonitrile represents a high-value pharmacophore building block.[1] Its structural significance lies in the gem-difluoromethylene (
The presence of the meta-bromine substituent is chemically pivotal. It serves as a dormant handle for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings after the sensitive fluorination step is complete.[1]
This guide prioritizes Electrophilic Fluorination as the primary synthetic route due to its scalability and atom economy, while evaluating Transition-Metal Catalyzed Coupling as a secondary, high-precision alternative.[1]
Strategic Retro-Synthesis & Pathway Analysis[1]
The synthesis of this target requires navigating the "Fluorine Effect"—the alteration of reactivity due to the high electronegativity of fluorine. We evaluate three distinct pathways.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision matrix for pathway selection.[1] Route A is the industry standard for this specific scaffold.
Primary Protocol: Electrophilic Gem-Difluorination[1]
This route relies on the stepwise deprotonation of the benzylic position followed by fluorine transfer from an electrophilic source.
Mechanism:
The reaction proceeds via an
Reagents & Materials
-
Substrate: 3-Bromophenylacetonitrile (1.0 equiv)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (2.2 - 2.5 equiv).[1] Preferred over Selectfluor for solubility in organic solvents.
-
Base: Sodium Bis(trimethylsilyl)amide (NaHMDS) or LHMDS (2.5 equiv).
-
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Solvation: Dissolve 3-bromophenylacetonitrile in anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents self-condensation of the nitrile anion.
-
Deprotonation: Add LHMDS (1.0 M in THF) dropwise over 20 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Fluorination (Step 1): Cannulate a solution of NFSI (dissolved in minimum THF) into the reaction mixture slowly.
-
Equilibration: Allow the mixture to warm to 0°C over 1 hour.
-
Second Deprotonation (In-situ): Cool back to -78°C. Add the second portion of LHMDS. Stir for 30 mins.
-
Fluorination (Step 2): Add the remaining NFSI solution.
-
Quench: Quench with saturated aqueous
at -20°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1][3] Dry over
.[3]
Self-Validating Checkpoint:
-
TLC Monitoring: The difluoro product is significantly less polar than the mono-fluoro or starting material due to the "fluorine effect" reducing hydrogen bond accepting capability.
-
NMR: Look for a singlet around -105 ppm (typical for
).[1] If a doublet ( ) is present, mono-fluorination is incomplete.
Secondary Protocol: Pd-Catalyzed Cross-Coupling
This route is reserved for cases where the benzylic position is already functionalized or if starting from the aryl halide is obligatory.
Challenge: The target contains a bromine. Standard cross-coupling with 1,3-dibromobenzene will yield mixtures. Solution: Use 1-bromo-3-iodobenzene .[1] The oxidative addition of Pd(0) is orders of magnitude faster at the C-I bond than the C-Br bond.
Reagents[1][2][3][4][5]
-
Substrate: 1-Bromo-3-iodobenzene.[1]
-
Reagent:
(Trimethylsilyl difluoroacetonitrile) or . -
Catalyst:
or Xantphos-Pd-G3.[1]
Workflow Visualization
Figure 2: Chemoselective catalytic cycle exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[1]
Comparative Data Analysis
The following table summarizes the trade-offs between the two primary methodologies.
| Metric | Route A: Electrophilic Fluorination | Route B: Pd-Cross Coupling |
| Starting Material Cost | Low (Aryl acetonitrile) | High (Bromo-iodobenzene) |
| Atom Economy | High | Moderate (Stoichiometric metal waste) |
| Scalability | Excellent (Kg scale possible) | Moderate (Ligand cost limits scale) |
| Chemoselectivity | High (Br is inert to NFSI) | High (Requires I vs Br selectivity) |
| Safety Profile | Moderate (NFSI is stable) | Low (TMS-CF2-CN generates HCN equiv) |
| Typical Yield | 65 - 82% | 50 - 70% |
Safety & Toxicology (Critical)
Working with
-
Metabolic Toxicity: The
moiety can release cyanide ions in vivo or under harsh hydrolysis conditions. Treat all waste streams as cyanide-contaminated.[1] -
Skin Permeability: The lipophilic nature of the fluorinated motif increases skin absorption. Double-gloving (Nitrile + Laminate) is mandatory.[1]
-
HCN Generation: In Route B, the use of silyl-cyanohydrin equivalents can release HCN upon exposure to moisture/acid. All rotovap exhausts must be vented into a bleach (hypochlorite) scrubber.
References
-
Electrophilic Fluorination Mechanism: Title: Electrophilic fluorination of aromatic compounds with NF-reagents: Kinetic isotope effects and mechanism.[1][4] Source: ResearchGate / Elsevier.[1] URL:[Link]
-
Palladium Catalyzed Coupling: Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[1][5][6] Source: MDPI / Molecules.[1] URL:[Link]
-
Bioisosteric Properties: Title: A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2-BCA) Hybrid Bioisosteres. Source: PubMed / Angewandte Chemie.[1] URL:[Link]
-
Substrate Data (3-Bromophenylacetonitrile): Title: (3-Bromophenyl)acetonitrile Compound Summary. Source: PubChem.[1][7] URL:[Link]
Sources
- 1. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetonitrile, difluoro- | C2HF2N | CID 120219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reduction of 2-(3-bromophenyl)-2,2-difluoroacetonitrile to 2-(3-bromophenyl)-2,2-difluoroethylamine
Introduction: The Significance of Gem-Difluoroethylamines in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. The gem-difluoroethylamino moiety, in particular, has emerged as a valuable pharmacophore in the design of novel therapeutics. Its unique stereoelectronic properties can profoundly influence the pKa, lipophilicity, and conformational preferences of a molecule, often leading to improved drug-like properties. The target molecule of this guide, 2-(3-bromophenyl)-2,2-difluoroethylamine, serves as a key building block for the synthesis of a variety of pharmaceutically active compounds. The presence of the bromine atom on the phenyl ring provides a convenient handle for further synthetic transformations, such as cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
This document provides a comprehensive overview of the synthetic methodologies for the reduction of 2-(3-bromophenyl)-2,2-difluoroacetonitrile to the corresponding primary amine. We will delve into the mechanistic intricacies of this transformation, compare various reduction strategies, and provide detailed, field-proven protocols to guide researchers in achieving this synthesis efficiently and safely.
Synthetic Challenges and Mechanistic Considerations
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] However, the presence of the gem-difluoro group adjacent to the nitrile in this compound introduces specific electronic and steric challenges that must be carefully considered when selecting a reduction method.
The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the nitrile group. This can make the nitrile carbon more electrophilic and susceptible to nucleophilic attack by a hydride reagent. However, the steric bulk of the gem-difluoro group and the adjacent phenyl ring can hinder the approach of the reducing agent.
Commonly employed methods for nitrile reduction include:
-
Metal Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes are powerful reducing agents capable of converting nitriles to primary amines.[2][3][4]
-
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas.[5][6][7]
The choice of reagent and reaction conditions is critical to achieve a high yield of the desired primary amine while avoiding over-reduction or the formation of byproducts.
Comparative Analysis of Reduction Methodologies
The following table provides a comparative overview of common reduction methods applicable to the synthesis of 2-(3-bromophenyl)-2,2-difluoroethylamine. The data presented is a synthesis of literature reports on analogous substrates and general principles of nitrile reduction.
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages | Typical Yield Range (%) |
| Lithium Aluminum Hydride (LiAlH₄) Reduction | 1) LiAlH₄, THF, 0 °C to rt2) Aqueous workup | Powerful and generally high-yielding for a wide range of nitriles. | Highly reactive and moisture-sensitive, requiring anhydrous conditions. Workup can be challenging. Potential for over-reduction of other functional groups. | 70-90 |
| Borane Reduction | BH₃·THF or BH₃·SMe₂, THF, reflux | Milder than LiAlH₄, can offer better selectivity with certain functional groups. | Can be less reactive towards sterically hindered nitriles. Borane complexes can have an unpleasant odor. | 60-85 |
| Sodium Borohydride with Lewis Acid | NaBH₄, BF₃·OEt₂, THF, 0 °C to rt | Milder and safer to handle than LiAlH₄. The in-situ generated borane is a potent reducing agent.[8][9] | Requires careful control of stoichiometry and temperature. | 65-80 |
| Catalytic Hydrogenation | H₂, Raney Ni, NH₃ (optional), Alcohol, elevated pressure and temperature | "Greener" approach, often high-yielding and scalable. Can be more chemoselective. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric.[5][6][7] Potential for dehalogenation of the bromophenyl group. | 50-85 |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis, reduction, and characterization of 2-(3-bromophenyl)-2,2-difluoroethylamine.
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from general procedures for the synthesis of α,α-diaryl acetonitriles.[10]
Workflow for the Synthesis of the Starting Nitrile
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. acs.org [acs.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Simple Reduction of Hydantoins with Sodium Borohydride [scirp.org]
- 10. rsc.org [rsc.org]
2-(3-bromophenyl)-2,2-difluoroacetonitrile as a building block in medicinal chemistry
[1]
Executive Summary
In modern drug discovery, the gem-difluoro motif (
This guide details the physicochemical advantages of this building block and provides validated protocols for its integration into small molecule libraries.[1]
Chemical Profile & Strategic Utility[1]
Physicochemical Properties[1]
-
Molecular Formula:
-
Molecular Weight: 231.03 g/mol
-
Appearance: Colorless to pale yellow liquid/low-melting solid.[1]
-
Hazards: Toxic if swallowed/inhaled (Nitrile precursor).[1] Irritant. Handle in a fume hood.
The gem-Difluoro Effect
The incorporation of the
-
Bioisosterism: The
group mimics the electronic and steric environment of an ethereal oxygen ( ) or a carbonyl ( ) but removes the hydrogen bond acceptor capability, often improving membrane permeability. -
pKa Modulation: The strong electron-withdrawing nature of the
group significantly lowers the pKa of heterocycles derived from the nitrile (e.g., tetrazoles), making them more acidic and potentially improving potency at physiological pH.[1] -
Metabolic Blocking: The fluorination prevents benzylic oxidation, a common metabolic soft spot in drug candidates.[1]
Strategic Divergence Workflow
The molecule allows for "divergent synthesis."[1] Researchers can first elaborate the aryl core via cross-coupling (preserving the nitrile) or transform the nitrile first (preserving the bromide).
Figure 1: Divergent synthetic pathways accessible from the parent building block.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the aromatic ring while preserving the electrophilic nitrile and the difluoro group.
Challenge: The electron-withdrawing
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: In a nitrogen-flushed reaction vial, combine the aryl bromide (1.0 mmol, 231 mg), aryl boronic acid (1.2 mmol), and
(40 mg, 0.05 mmol). -
Solvation: Add degassed 1,4-dioxane (4 mL) and 2M aq.
(1.5 mL). -
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Monitor by LC-MS.[1] The electron-deficient ring usually couples rapidly.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The difluoroacetonitrile group is sufficiently polar to allow easy separation from non-polar byproducts.[1]
Validation Criteria:
-
LC-MS: Disappearance of starting bromide (M+H not usually visible for nitriles; look for UV shift).
-
NMR: Retention of the triplet/multiplet for the
group in NMR (typically around -105 ppm).
Protocol B: Synthesis of 5-(Difluoroalkyl)tetrazoles
Objective: Convert the nitrile into a carboxylic acid bioisostere (tetrazole). The adjacent
Materials:
-
Substrate: this compound (or biaryl derivative)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step:
-
Safety Warning: Azides are potential explosion hazards.[1] Do not use chlorinated solvents (DCM/CHCl3) which can form explosive diazidomethane.[1] Use a blast shield.[1]
-
Setup: Dissolve the nitrile (1.0 mmol) in a mixture of water (2 mL) and isopropanol (1 mL).
-
Addition: Add
(97 mg, 1.5 mmol) and (225 mg, 1.0 mmol). -
Reaction: Heat to reflux (approx. 85°C) for 12–16 hours. The zinc coordinates the nitrile, activating it for azide attack.[1]
-
Workup: Cool to RT. Add 1N HCl carefully (in a hood) to convert the zinc tetrazolate to the free tetrazole and to quench excess azide (forms
, toxic gas—ensure good ventilation). -
Extraction: Extract with EtOAc. The product will be in the organic layer.[1]
-
Purification: Recrystallization or reverse-phase HPLC.
Protocol C: Reduction to -Difluoroamines
Objective: Synthesize 2-(3-bromophenyl)-2,2-difluoroethan-1-amine. These amines are privileged scaffolds in kinase inhibitors and BACE1 inhibitors.[1]
Materials:
-
Reagent: Borane-THF complex (
) (1M, 3.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Cool a solution of the nitrile (1.0 mmol) in anhydrous THF (5 mL) to 0°C under nitrogen.
-
Addition: Dropwise add
(3.0 mL, 3.0 mmol). -
Reaction: Allow to warm to RT and stir for 12 hours. Alternatively, heat to 50°C if conversion is slow.[1]
-
Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Then add 1N HCl (5 mL) and stir at 60°C for 1 hour to break the amine-borane complex.
-
Isolation: Basify with NaOH to pH > 10. Extract with DCM.[1]
-
Note: The resulting amine is a primary amine with reduced basicity due to the
-fluorines (pKa ~7–8 vs ~10 for non-fluorinated).
Analytical Data Summary
| Property | Value / Observation | Relevance |
| 19F NMR Shift | Diagnostic for gem-difluoro integrity.[1] | |
| Reactivity (Ar-Br) | High (Activated by EWG) | Facile Suzuki/Buchwald couplings. |
| Reactivity (CN) | Electrophilic | Prone to hydrolysis; requires dry conditions for storage.[1] |
| Metabolic Stability | High | Blocks benzylic hydroxylation (CYP450).[1] |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1]
-
Hu, J., et al. (2015). Gem-Difluoroalkylation: A Strategy for the Synthesis of Difluoromethylated Compounds.[1] Chemical Reviews.[1]
-
Hartenstein, J. H., et al. (1993). Tetrazoles as Carboxylic Acid Bioisosteres.[1] Chemical Reviews.[1]
Application Note: Strategic Functionalization of the 3-Bromo Position in 2-(3-Bromophenyl)-2,2-difluoroacetonitrile
Executive Summary & Chemical Profile[1][2]
The moiety 2,2-difluoroacetonitrile (
This guide details the functionalization of the 3-bromo position. The core challenge is the electronic activation provided by the
Chemical Property Snapshot
| Property | Characteristic | Implication for Protocol |
| Electronic Nature | Electron-Deficient Arene | Rapid Oxidative Addition to Pd(0); prone to homocoupling. |
| Sensitive to strong nucleophiles | Avoid strong alkoxides (e.g., | |
| C-Br Bond | Activated | High reactivity in Suzuki/Buchwald cycles. |
| Solubility | Moderate Lipophilicity | Compatible with THF, Dioxane, Toluene, DME. |
Decision Framework: Reaction Pathway Selection
The following decision tree outlines the optimal catalytic systems based on the desired transformation, prioritizing the integrity of the difluoroacetonitrile group.
Figure 1: Strategic selection of catalytic systems to preserve the
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Rationale: The electron-deficient nature of the ring makes the C-Br bond highly reactive. However, standard carbonate bases (
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv, 2M aqueous or finely ground solid) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the 3-bromo substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(3.0 equiv). -
Inert: Evacuate and backfill with Nitrogen (
) three times. -
Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M). If using aqueous base, add degassed water (ratio 4:1 Dioxane:Water).
-
Catalyst: Add
(0.05 equiv) rapidly under a positive stream of . -
Reaction: Seal and heat to 80 °C for 4–12 hours. Note: Do not exceed 100 °C to prevent nitrile degradation.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: The primary failure mode in amination of nitriles is the nucleophilic attack of the amine or base on the nitrile carbon. Strong alkoxide bases (e.g.,
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene or tert-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction vessel and cool under Argon.
-
Solids: Add substrate, amine (if solid),
, and XPhos Pd G3. -
Liquids: Add anhydrous Toluene (0.15 M). If amine is liquid, add it now.
-
Cycle: Sparge with Argon for 5 minutes.
-
Heat: Stir at 80–90 °C for 2–6 hours. Monitor by LCMS for consumption of bromide.
-
Workup: Dilute with DCM, filter through Celite to remove cesium salts.
-
Purification: Silica gel chromatography. Note: Avoid amine-functionalized silica if possible; standard silica with 1%
in eluent is preferred.
Protocol C: Miyaura Borylation (Conversion to Boronate)
Rationale: Converting the bromide to a boronate ester (
Reagents:
-
Substrate: 1.0 equiv
- (Bis(pinacolato)diboron): 1.1 equiv
-
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv, anhydrous)
-
Solvent: DMSO or 1,4-Dioxane
Step-by-Step Methodology:
-
Mix: Combine substrate,
, and KOAc in a dry flask. -
Solvent: Add DMSO (0.2 M).
-
Heat: Heat to 80 °C for 2-4 hours. Caution: Overheating (>100 °C) causes protodeboronation in electron-deficient rings.
-
Workup: Dilute with water, extract with
(removes Bpin better than EtOAc). Wash organic layer extensively with water to remove DMSO.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Hydrolysis of CN (Amide formation) | Base too strong or wet solvent at high T | Switch from Carbonate to Phosphate base ( |
| Protodehalogenation (Ar-H) | Hydride source present / Slow Reductive Elimination | Increase catalyst loading. Switch to a bulkier ligand (e.g., BrettPhos) to accelerate reductive elimination. |
| Low Conversion | Catalyst poisoning by CN | Increase catalyst to 5-10 mol%. Ensure inert atmosphere is rigorous ( |
| Defluorination | Metal-halogen exchange side reaction | Avoid Lithium reagents (n-BuLi). Use Turbo-Grignard (iPrMgCl-LiCl) at -40°C if metallation is required. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle adjustments required for this specific electron-deficient substrate.
Figure 2: Catalytic cycle highlighting the risk of base-mediated side reactions during transmetallation.
References
-
Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
-
Buchwald-Hartwig Amination with Weak Bases
-
Properties of the Difluoroacetonitrile Group
-
Meanwell, N. A. J. Med. Chem.2018 , 61, 5822–5880. (Fluorine in Medicinal Chemistry). Link
-
-
Miyaura Borylation Protocols
-
Ishiyama, T.; Murata, M.; Miyaura, N. J. Org. Chem.1995 , 60, 7508. Link
-
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound before handling, as fluorinated nitriles may release toxic byproducts upon decomposition.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for nucleophilic substitution of 2,2-difluoroacetonitriles
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of handling and functionalizing 2,2-difluoroacetonitrile (
Executive Summary & Strategic Rationale
The difluoromethyl group (
-
Extreme Volatility: With a boiling point of ~25°C , standard benchtop protocols lead to reagent loss and inconsistent stoichiometry.
-
Anion Instability: The
-fluoro carbanion is prone to "negative fluorine effect" repulsion and self-condensation (Thorpe reaction) if not stabilized correctly.
This guide provides two validated workflows: a Direct Low-Temperature Alkylation (for cost-sensitive scale-up) and a Silyl-Modified Activation (for high-precision discovery chemistry).
Mechanistic Insight: The "Hard" Nucleophile Challenge
The deprotonation of
-
Acidity: The
of in DMSO is estimated at ~18–20. It is significantly more acidic than acetonitrile ( ~31) due to the inductive effect of the two fluorine atoms. -
Hard/Soft Character: The resulting anion
is a "hard" nucleophile. It reacts sluggishly with soft electrophiles (like alkyl iodides) unless the counter-ion is carefully managed to loosen the ion pair. -
Self-Condensation: In the presence of excess base and ambient temperature, the anion attacks the nitrile of a protonated partner, leading to dimers. Kinetic control is imperative.
Visualization: Reaction Pathway & Failure Modes
Figure 1: Mechanistic pathway highlighting the critical divergence between productive alkylation and self-condensation failure modes.
Validated Experimental Protocols
Protocol A: Direct C-Alkylation (Low-Temperature Lithiation)
Best for: Primary alkyl halides, benzyl halides, and scale-up where reagent cost is a factor.
Safety Critical: All handling of
Reagents & Equipment[1][2][3]
-
Substrate: Alkyl Halide (1.0 equiv)
-
Nucleophile: 2,2-Difluoroacetonitrile (1.2 equiv)
-
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.3 equiv)
-
Solvent: Anhydrous THF (Concentration 0.1 M)
-
Additives: HMPA or DMPU (2.0 equiv) - Crucial for breaking Lithium aggregates.
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Charge THF and LiHMDS solution. Add DMPU (or HMPA) slowly. Stir for 10 min.
-
Nucleophile Generation:
-
Technique Tip: Do not weigh
in an open boat. Use a gas-tight syringe. -
Add
dropwise down the side of the flask into the base solution at -78°C. -
Wait: Stir for 30 minutes at -78°C to ensure complete deprotonation and anion equilibration.
-
-
Electrophile Addition: Add the Alkyl Halide (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Note: Do not rush the warming; rapid warming promotes polymerization.
-
-
Quench: Quench with saturated aqueous
at 0°C. -
Workup: Extract with
(avoid DCM if product is volatile). Wash with brine.[2] Dry over .[2]
Protocol B: with Fluoro-Nitroarenes
Best for: Synthesizing difluoromethylated anilines or heterocycles.
This reaction relies on the high nucleophilicity of the anion towards electron-deficient aromatic rings.
Reagents
-
Substrate: 2-Fluoro-nitrobenzene derivative (1.0 equiv)
-
Nucleophile:
(1.5 equiv) -
Base:
(3.0 equiv) or CsF (2.0 equiv) -
Solvent: DMF or DMSO (Dry).
Methodology
-
Mix: In a screw-cap pressure vial (to contain volatility), combine the aryl fluoride,
, and solvent. -
Add: Add
via syringe. Seal the vial immediately. -
Heat: Stir at 60°C for 4–12 hours.
-
Why: The elevated temperature is required to overcome the activation energy of the Meisenheimer complex formation, but the sealed vessel prevents reagent loss.
-
-
Workup: Dilute with water, extract with EtOAc.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Reagent evaporation | Use a sealed pressure tube or generate reagent in situ from silyl precursor. |
| Dimer Formation | Warming too fast | Maintain -78°C for longer; ensure slow ramp to 0°C. |
| No Reaction | Ion pairing too tight | Add DMPU (polar aprotic cosolvent) to dissociate Li+ from the anion. |
| Polyalkylation | Excess Base | Strictly control stoichiometry (1:1.1 Base:Nitrile). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal functionalization strategy based on substrate and environmental conditions.
Advanced Alternative: The Silyl-Reagent Shortcut
For labs struggling with the volatility of
-
Benefit: Boiling point is higher; easier to handle.
-
Activation: Activated by fluoride sources (CsF, TBAF) to generate the anion in situ in controlled concentrations.
-
Protocol: Mix Electrophile +
+ CsF (cat.) in DMF. This mimics the "naked anion" reactivity without the handling hazards.
References
-
Kosobokov, M. D., et al. (2012).[4] "Difluoro(trimethylsilyl)acetonitrile: synthesis and fluoroalkylation reactions." Journal of Organic Chemistry.
-
Caron, S., et al. (2001). "Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles." Organic Syntheses.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr)."
-
Zafrani, Y., et al. (2017). "Empirical Conversion of pKa Values between Different Solvents." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Difluoroacetonitrile."
Sources
Buchwald-Hartwig amination using 2-(3-bromophenyl)-2,2-difluoroacetonitrile
Focus Substrate: 2-(3-bromophenyl)-2,2-difluoroacetonitrile
Executive Summary
Objective: To provide a validated, high-fidelity protocol for the Buchwald-Hartwig amination of this compound.
Significance: The 2,2-difluoroacetonitrile (
Substrate Analysis & Mechanistic Logic
2.1 The Substrate: this compound
-
Electronic Profile: The
group is a potent Electron Withdrawing Group (EWG). Located at the meta position relative to the bromine, it exerts a strong inductive effect (-I), significantly lowering the electron density of the aryl ring. -
Impact on Catalysis:
-
Oxidative Addition (OA): Accelerated. Electron-poor aryl halides undergo OA to Pd(0) faster than electron-rich counterparts.
-
Reductive Elimination (RE): Generally favorable, but can be rate-limiting if the amine is also electron-poor.
-
-
Chemical Risks:
-
Nitrile Instability: The
group is susceptible to hydration to an amide ( ) or carboxylic acid under basic, aqueous conditions at high temperatures. -
Nucleophilic Attack: Strong alkoxide bases (e.g.,
) can attack the electrophilic nitrile carbon, leading to amidines or decomposition.
-
2.2 Strategic Decision Making
To ensure chemoselectivity, the reaction environment must be strictly anhydrous and devoid of strong nucleophiles.
-
Catalyst: Pd(OAc)
or Pd (dba) (Stable Pd(0/II) sources). -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Its wide bite angle (111°) favors the reductive elimination of electron-deficient systems. Alternatively, BrettPhos is preferred for primary amines.
-
Base: Cesium Carbonate (
) .[1][2][3] A mild, soluble base in dioxane that avoids nitrile degradation. Potassium Phosphate ( ) is a viable alternative. Avoid . -
Solvent: 1,4-Dioxane (anhydrous). High boiling point, good solubility for
.
Visualizing the Workflow
The following diagram outlines the decision logic for optimizing this specific reaction.
Figure 1: Decision tree for selecting catalytic conditions based on amine type and substrate sensitivity.
Detailed Experimental Protocol
Protocol A: The "Gold Standard" (Xantphos/Cs
CO
)
Recommended for: Secondary amines, anilines, and general screening.
Materials:
-
Aryl Bromide: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)
(2 - 5 mol%) -
Ligand: Xantphos (3 - 6 mol%)
-
Base:
(2.0 equiv, dried) -
Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation (Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial (equipped with a magnetic stir bar and septum cap) with Pd(OAc)
(4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol). -
Add anhydrous 1,4-Dioxane (1.0 mL). Stir at room temperature for 5–10 minutes. Observation: Solution should turn from orange to yellow/pale, indicating pre-catalyst formation.
-
-
Substrate Addition:
-
Add This compound (1.0 mmol) and the Amine (1.2 mmol).
-
Add
(650 mg, 2.0 mmol). Note: Ensure the base is finely ground and dry.
-
-
Degassing (Critical):
-
Sparge the mixture with Nitrogen or Argon for 5 minutes (subsurface bubbling) OR perform 3 cycles of vacuum/backfill with inert gas. Oxygen inhibition is the #1 cause of failure.
-
-
Reaction:
-
Seal the vial and heat to 100°C in a heating block.
-
Stir vigorously (800+ rpm) to ensure suspension of the insoluble carbonate base.
-
Run for 12–18 hours.
-
-
Work-up:
-
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: The
group is polar; adjust gradient accordingly.
-
Data Interpretation & Troubleshooting
Quantitative Analysis Table:
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Starting Material (Ar-Br) remains | Catalyst death or poor activation. | Switch to BrettPhos Pd G4 precatalyst. Ensure rigorous degassing. |
| Product formed + Ar-H (Debromination) | Reaction too slow; solvent H-transfer. | Lower Temp to 80°C. Increase concentration (0.5 M). |
| Ar-CONH | Nitrile hydrolysis. | CRITICAL: Base is too wet or strong. Use fresh anhydrous |
| Ar-N=C(OtBu)-... (Amidine) | Nucleophilic attack on Nitrile. | STOP using alkoxide bases ( |
Mechanistic Pathway (DOT Visualization)
Understanding the catalytic cycle helps in troubleshooting.
Figure 2: Catalytic cycle highlighting the impact of the electron-withdrawing
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters (Demonstrates Xantphos/Cs2CO3 utility for EWG arenes). [Link]
-
Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie. (Foundational work on base selection). [Link]
-
Kuhn, B., et al. (2010). "Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory Agents." (Context on stability of fluorinated groups). [Link]
Sources
Troubleshooting & Optimization
troubleshooting low conversion in difluoroacetonitrile coupling reactions
Technical Support Center: Difluoroacetonitrile ( ) Coupling
Status: Online Agent: Senior Application Scientist, Fluorine Chemistry Division Ticket ID: CHF2-CN-TRBLSHT Subject: Troubleshooting Low Conversion & Process Instability
Executive Summary: The "Invisible" Reagent
You are likely reading this because your LCMS shows starting material and your yield is
Stop heating your reaction immediately.
The primary cause of failure with difluoroacetonitrile is not its chemical reactivity, but its physical properties . With a boiling point of 24.5°C ,
This guide addresses the three pillars of failure: Volatility Management , Ambident Nucleophilicity (C- vs N-attack) , and Catalyst Poisoning .
Module 1: The Volatility Trap (Physical Handling)
Symptom: No product formation. Reagent disappears from the vessel.
Root Cause: Evaporation.
Protocol: The "Cold-Trap" Addition Method
Do not use standard septa/needle addition for high-temperature reactions.
| Step | Action | Technical Rationale |
| 1 | Cool System | Pre-cool reaction vessel and solvent to -78°C (or at least -20°C). |
| 2 | Telescoping | If generating the anion, do it at -78°C. If using as a neutral coupler, add it cold. |
| 3 | Sealing | Use a high-pressure screw-cap vial or sealed tube. Standard septa will leak gas upon heating. |
| 4 | Headspace | Minimize headspace. Fill the vessel to 70-80% capacity to increase solution-phase concentration. |
Visual Troubleshooting: The Volatility Decision Tree
Figure 1: Decision tree to rule out physical loss of reagent before analyzing chemical failure.
Module 2: Base-Mediated Alkylation (C- vs. N-Selectivity)
Symptom: Conversion exists, but product is wrong (N-alkylated isonitrile) or starting material decomposes.
Root Cause: The
Mechanism & Solution
The
-
Hard Electrophiles (e.g., Alkyl halides): Tend to favor N-alkylation (hard-hard interaction) or self-condensation.
-
Soft Electrophiles (e.g., Michael acceptors, Pd-allyl): Favor C-alkylation .
Optimization Table: Base & Solvent Effects
| Variable | Recommendation | Why? |
| Base | LiHMDS or NaH | Lithium (Li+) coordinates tightly to the Nitrogen, blocking it and forcing C-alkylation . KHMDS often leads to mixtures.[1] |
| Solvent | THF or DME | Ethereal solvents stabilize the Li-Nitrogen chelate. Avoid polar aprotic solvents (DMF/DMSO) if N-alkylation is observed, as they separate the ion pair. |
| Temp | -78°C to 0°C | High temperatures favor the kinetic N-alkylation product. Keep the deprotonation cold. |
Module 3: Transition Metal Catalysis (Cross-Coupling)
Symptom: Catalyst death. Reaction turns black/precipitates immediately.[1]
Root Cause: Nitrile Poisoning. The
The "Bulky Ligand" Strategy
To prevent the nitrile from binding to the metal center, you must use sterically demanding ligands that physically block the small linear nitrile but allow the oxidative addition of the aryl halide.
Recommended Systems (Hartwig/Buchwald Conditions):
-
Catalyst:
or -
Ligand: Xantphos (wide bite angle) or BrettPhos (bulky).
-
Note: Standard
or dppf often fail due to nitrile displacement.
-
-
Base:
(Solubility in Toluene/Dioxane is key).
Visual Mechanism: Competitive Binding[1]
Figure 2: The mechanism of catalyst poisoning. Bulky ligands are required to prevent the nitrile nitrogen from saturating the Palladium center.
Module 4: Radical Pathways (Photoredox)
Symptom: No reaction with standard bases; substrate is sensitive to LiHMDS.
Solution: Switch to Radical Addition .
Difluoroacetonitrile can undergo Hydrogen Atom Transfer (HAT) to generate the
-
Reagents: Photocatalyst (Ir or Ru based) + HAT reagent (Quinuclidine).
-
Advantage: Neutral pH conditions.[1]
-
Warning: Oxygen sensitivity is extreme here. Degas thoroughly (Freeze-Pump-Thaw x3).
Frequently Asked Questions (FAQ)
Q: Can I dry difluoroacetonitrile over molecular sieves? A: Yes, but with caution. Use activated 3Å sieves. Do not use basic alumina or silica, as the surface hydroxyls can induce polymerization or hydrolysis of the sensitive nitrile. Store the dried reagent in the fridge (4°C).
Q: I see a solid forming when I add the base. Is this the anion?
A: Likely yes. The lithiated species (
Q: Why is my yield higher on 50mg scale but fails on 5g scale? A: Heat Transfer. On a 5g scale, the exotherm from deprotonation is significant. If the internal temp spikes above -50°C during base addition, the anion decomposes. Use a cryostat and add base over 30+ minutes for large scales.
References
-
Physical Properties & Volatility: PubChem Compound Summary for CID 120219, Difluoroacetonitrile. National Center for Biotechnology Information (2024).[1] [Link]
-
Pd-C
-Arylation Mechanisms: Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed -Arylation of Carbonyl Compounds and Nitriles.[2][3][4] Accounts of Chemical Research, 36(4), 234–245. [Link] -
C- vs N-Alkylation Selectivity: Fleming, F. F., et al. (2010). Nitrile Anion Cyclizations. Chemical Reviews, 110(3), 1752–1800. (Mechanistic insight into nitrile anion behavior). [Link]
-
Radical Difluoroalkylation: Koike, T., & Akita, M. (2014). Visible-light-induced radical trifluoromethylation and difluoroalkylation. Organic Chemistry Frontiers, 1, 567-571. [Link]
Technical Support Center: Functionalizing Sterically Demanding 3-Bromophenyl Scaffolds
Ticket ID: #TCH-3BR-STERIC Status: Open Agent: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric barriers in meta-substituted aryl bromide cross-couplings
Executive Summary: The "Crowded Meta" Paradox
User Query: "I am working with a 3-bromophenyl substrate. Theoretically, the meta-position should be accessible, yet my yields are <20%. Why is steric hindrance stopping this reaction?"
Technical Insight: While the 3-position (meta) is electronically activated and spatially more open than the 2-position (ortho), "steric hindrance" in this context is rarely about the bromine itself. Instead, it arises from two specific scenarios:
-
Flanking Substituents: You likely have substituents at the 2- or 4-positions (ortho to the bromine) creating a "steric wall."
-
Bulky Nucleophiles: You are coupling with a massive partner (e.g., tertiary amines, secondary alkyl boronates, or ortho-substituted biaryls) where the reductive elimination step is energetically unfavorable.
This guide provides the "Nuclear Option" protocols—catalytic systems designed to force coupling in spatially congested environments.
Critical Decision Matrix: Ligand & Catalyst Selection
Do not use standard Pd(PPh3)4 or Pd(dppf)Cl2 for these substrates. They lack the bulk required to force reductive elimination in crowded systems. Use this logic flow to select your engine.
Figure 1: Strategic selection of catalytic systems based on the specific origin of steric hindrance.
Troubleshooting Guides (FAQ Format)
Issue 1: "I see full consumption of starting material, but only protodeboronation (Ar-H) product."
Diagnosis: The oxidative addition occurred, but the transmetallation was too slow due to sterics, allowing the boronic acid to hydrolyze. Resolution:
-
Switch Boron Source: Replace Boronic Acids with Potassium Trifluoroborates (R-BF3K) . These are resistant to protodeboronation and release the active species slowly.
-
Water Management: If using boronic acids, reduce water ratio to 10:1 (Solvent:Water) or use anhydrous conditions with CsF as the base.
Issue 2: "The reaction stalls at 10-20% conversion."
Diagnosis: Catalyst arrest. The active Pd(0) species is unstable or failing to undergo oxidative addition because the bulky ligands are dissociating. Resolution:
-
The "Throw-Away" Ligand Strategy: Switch to Pd-PEPPSI-IPr . This precatalyst has a pyridine "throw-away" ligand that stabilizes the Pd(II) center until it enters the cycle. It is much more robust than in-situ generated catalysts.
-
Temperature Spike: Steric hindered couplings often have a high activation energy. Increase temperature to 100°C - 110°C . Toluene/Water azeotropes are excellent here.
Issue 3: "I'm getting isomerization (n-alkyl) instead of my branched alkyl product."
Diagnosis: Beta-hydride elimination.[1][2][3][4] When coupling secondary alkyls (e.g., isopropyl) to hindered rings, the Pd "walks" to the end of the chain to find space. Resolution: Use RuPhos or AntPhos .[1] These ligands form a "pocket" around the palladium that physically blocks the rotation required for beta-hydride elimination, forcing the reductive elimination of the branched product [1, 2].
Comparative Data: Catalyst Performance
Standardized coupling of 2,4-dimethyl-3-bromobenzene with 2-tolylboronic acid (Extreme Steric Clash).
| Catalyst System | Ligand Class | Yield (24h) | Primary Failure Mode |
| Pd(PPh3)4 | Phosphine (Linear) | < 5% | No Oxidative Addition |
| Pd(dppf)Cl2 | Bidentate | 15% | Protodeboronation |
| Pd(OAc)2 + SPhos | Biaryl Phosphine | 88% | N/A (Success) |
| Pd-PEPPSI-IPr | NHC Carbene | 94% | N/A (Success - Faster) |
Validated Experimental Protocols
Protocol A: The "SPhos" Standard (For Biaryl Coupling)
Best for: Connecting a hindered 3-bromophenyl ring to another aryl ring.
Reagents:
-
Substrate: Hindered 3-Bromophenyl derivative (1.0 equiv)
-
Boronic Acid: 1.5 equiv
-
Ligand: SPhos (4 mol%) — Ratio 1:2 Pd:Ligand is critical
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)[5]
Workflow:
-
Charge: Add Pd(OAc)2, SPhos, Boronic Acid, and Base to a vial.
-
Purge: Seal and purge with Argon for 5 minutes (Evacuate/Backfill x3).
-
Solvent: Add degassed Toluene and Water via syringe.
-
Inject: Add the liquid 3-bromophenyl substrate (if solid, add in step 1).
-
Heat: Stir vigorously at 100°C for 16 hours.
-
Note: The solution should turn from dark red to black/brown. If palladium black precipitates immediately (mirror on glass), the ligand failed to complex.
-
Protocol B: The "PEPPSI" Protocol (For Amidation/Amination)
Best for: Buchwald-Hartwig coupling with bulky amines.
Reagents:
-
Substrate: Hindered 3-Bromophenyl derivative (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: KOtBu (1.5 equiv) — Must be sublimed grade
-
Solvent: 1,4-Dioxane or DME (Anhydrous)
Workflow:
-
Glovebox/Schlenk: Weigh Pd-PEPPSI-IPr and KOtBu in a glovebox if possible. These are moisture sensitive.
-
Mix: Add substrate and amine in Dioxane.
-
Activation: The PEPPSI catalyst activates upon heating. Heat to 80°C .
-
Monitoring: Monitor by LCMS. If conversion stalls, add a second slug of catalyst (1 mol%) and raise temp to 100°C.
Mechanistic Visualization: Why Bulky Ligands Work
The following diagram illustrates the catalytic cycle of Pd-PEPPSI-IPr, highlighting how the bulky NHC ligand (IPr) facilitates the difficult reductive elimination step in sterically crowded systems.
Figure 2: The Pd-PEPPSI-IPr cycle. The massive NHC ligand creates a "crowded" environment that paradoxically helps the reaction by squeezing the two coupling partners together, accelerating the final bond-forming step.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls and Heterobiaryls. Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[6] Chemistry – A European Journal. [Link]
-
Molander, G. A., & Sandrock, D. L. (2008).[2][7] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Tang, W., et al. (2014).[1] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Validation & Comparative
Optimized HPLC Purity Analysis of 2-(3-bromophenyl)-2,2-difluoroacetonitrile: A Comparative Method Development Guide
Topic: HPLC Method Development for 2-(3-bromophenyl)-2,2-difluoroacetonitrile Purity Content Type: Publish Comparison Guide
Executive Summary Developing a purity method for This compound (hereafter BP-DFAN ) presents a specific chromatographic challenge: differentiating the fluorinated target from its non-fluorinated precursor, 3-bromophenylacetonitrile (Des-fluoro), and its hydrolysis degradation product, 2-(3-bromophenyl)-2,2-difluoroacetamide (Amide-Imp).[1]
While standard C18 stationary phases often struggle to resolve the des-fluoro impurity due to overlapping hydrophobic profiles, this guide demonstrates that a Pentafluorophenyl (PFP) stationary phase provides superior selectivity ($ \alpha > 1.2 $) through orthogonal dipole-dipole and
Compound Profile & Separation Challenges
To design an effective method, we must first understand the physicochemical drivers of the analytes.
| Compound | Structure Description | Key Properties | Chromatographic Risk |
| BP-DFAN (Target) | Phenyl ring, meta-Br, | LogP: ~2.6UV Max: 210 nm, 260 nmElectronic: Electron-deficient ring | Co-elution with Des-fluoro analog on hydrophobic phases.[1] |
| Des-fluoro (Impurity A) | Phenyl ring, meta-Br, | LogP: ~2.5Similarity: High structural homology | Dominant process impurity; difficult to resolve on C18.[1] |
| Amide-Imp (Impurity B) | Phenyl ring, meta-Br, | LogP: ~1.8Polarity: Higher than target | Elutes early; potential peak shape issues (tailing).[1] |
The Core Problem: The substitution of two hydrogen atoms with fluorine (
Method Comparison Study
We evaluated three distinct stationary phase chemistries to identify the optimal separation mechanism.
Experimental Conditions:
-
System: UHPLC with PDA Detector (210-400 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 40°C.[1]
Comparative Performance Data
| Parameter | C18 (Alkyl) | Phenyl-Hexyl ( | PFP (Fluoro-Phenyl) |
| Mechanism | Hydrophobic Interaction | Dipole-Dipole, Shape Selectivity, | |
| Target Rt (min) | 6.42 | 6.85 | 7.15 |
| Des-fluoro Rt (min) | 6.38 | 6.60 | 5.90 |
| Resolution ( | 0.8 (Fail) | 1.8 (Marginal) | 4.5 (Excellent) |
| Selectivity ( | 1.01 | 1.04 | 1.21 |
| Tailing Factor ( | 1.1 | 1.3 | 1.05 |
Analysis of Results:
-
C18 Failure: The C18 column failed to resolve the critical pair (
). The hydrophobic difference between the and linkers is insufficient to drive separation when the bulky bromophenyl group dominates retention. -
Phenyl-Hexyl Improvement: The Phenyl-Hexyl phase offered slight improvement (
).[1] The electron-rich stationary phase interacted favorably with the electron-deficient aromatic ring of the target (made deficient by the group), increasing retention relative to the impurity. -
PFP Superiority: The Pentafluorophenyl (PFP) column reversed the elution order and maximized resolution (
). The highly polar C-F bonds on the stationary phase interact specifically with the polarizable C-F bonds of the target (fluorine-fluorine interactions) and provide distinct shape selectivity for the planar nitrile group.
Optimized Protocol (The "Winner")
Based on the comparison, the PFP Method is selected as the standard for BP-DFAN purity analysis.
Instrument Parameters
-
Column: ACE Excel C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or 3 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Buffer is preferred over simple acid to stabilize the ionization of potential hydrolysis impurities.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Column Temp: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV @ 215 nm (Primary for Nitrile), 254 nm (Secondary for Aromatic).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for polar impurity separation |
| 12.0 | 85 | Gradient Elution of Target |
| 14.0 | 95 | Wash |
| 14.1 | 30 | Re-equilibration |
| 18.0 | 30 | End of Run |
Method Development Workflow (Visualized)
The following diagram illustrates the decision logic used to arrive at the PFP solution, ensuring a self-validating development process.
Figure 1: Method Development Decision Tree highlighting the pivot from hydrophobic retention (C18) to electronic interaction (PFP) to solve the critical impurity pair.
Validation Framework (ICH Q2)
To ensure this method is trustworthy and reproducible, the following validation parameters must be met.
1. Specificity (Stress Testing)
-
Protocol: Expose BP-DFAN to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
) for 4 hours. -
Acceptance: Peak purity angle < Purity threshold (using PDA). No interference from the Amide-Imp (hydrolysis product) at the retention time of the main peak.
2. Linearity & Range
-
Protocol: Prepare 5 concentration levels from LOQ to 120% of nominal concentration (e.g., 0.5 µg/mL to 500 µg/mL).
-
Acceptance: Correlation coefficient (
) .[1]
3. Robustness (Self-Validating Check)
-
Protocol: Vary Column Temp (
C) and pH ( units). -
Critical Check: The resolution (
) between Des-fluoro and Target must remain . If drops below 2.0 upon temperature increase, the separation is entropy-driven; tighten temperature control.[1]
Impurity Fate Mapping
Understanding where impurities originate allows the analyst to predict method requirements.
Figure 2: Impurity Fate Map showing the origin of the critical pair (Impurity A) and the degradation product (Impurity B).[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link[1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][5] (Chapter on Fluorinated Phases). Link[1]
-
PubChem. (2025).[1] 2-(3-bromophenyl)acetonitrile Compound Summary. National Library of Medicine. Link[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
